Dot1L-IN-5 -

Dot1L-IN-5

Catalog Number: EVT-12565179
CAS Number:
Molecular Formula: C23H19ClF2N8O5S
Molecular Weight: 593.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Dot1L-IN-5 involves multiple steps that typically include the formation of key intermediates through reactions such as amide coupling, alkylation, and cyclization. A notable approach includes the use of structure-based design strategies that leverage the crystal structure of DOT1L in complex with its natural substrate, S-adenosylmethionine (SAM), to optimize binding affinity and selectivity.

Technical Details:

  • Key Reagents: The synthesis often utilizes various coupling agents and protecting groups to facilitate the formation of complex structures.
  • Purification Techniques: Compounds are generally purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
  • Yield Optimization: Adjustments in reaction conditions (temperature, solvent system) are crucial for maximizing yields, which can exceed 90% in optimal cases.
Molecular Structure Analysis

The molecular structure of Dot1L-IN-5 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound typically features a core scaffold that mimics the natural substrate of DOT1L, allowing for effective competition at the active site.

Data:

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: Approximately 323.38 g/mol
  • Structural Features: The compound contains functional groups that enhance its interaction with DOT1L, including aromatic rings and nitrogen-containing moieties that facilitate hydrogen bonding .
Chemical Reactions Analysis

Dot1L-IN-5 primarily acts through competitive inhibition of the DOT1L enzyme. The compound binds to the active site of DOT1L, preventing the transfer of methyl groups from SAM to histone substrates.

Technical Details:

  • Inhibition Mechanism: Kinetic studies reveal that Dot1L-IN-5 exhibits a dose-dependent inhibition profile with an IC₅₀ value in the nanomolar range, indicating high potency.
  • Selectivity Testing: Comparative assays against other histone methyltransferases demonstrate significant selectivity for DOT1L, underscoring its potential therapeutic advantages .
Mechanism of Action

The mechanism by which Dot1L-IN-5 exerts its effects involves direct competition with SAM for binding to DOT1L. Upon binding, the inhibitor stabilizes a conformation that prevents substrate access to the active site.

Process:

  • Binding Affinity: The interaction between Dot1L-IN-5 and DOT1L is characterized by strong non-covalent interactions, including hydrogen bonds and π-stacking interactions.
  • Functional Consequences: Inhibition leads to decreased levels of H3K79 methylation, which can alter gene expression patterns relevant to oncogenesis .
Physical and Chemical Properties Analysis

Dot1L-IN-5 possesses distinct physical and chemical properties that contribute to its biological activity:

Physical Properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties:

Applications

The primary application of Dot1L-IN-5 lies in scientific research focused on epigenetics and cancer biology. Its ability to selectively inhibit DOT1L makes it a valuable tool for studying the role of H3K79 methylation in gene regulation.

Scientific Uses:

  • Cancer Research: Investigating the role of DOT1L in leukemias and other malignancies where aberrant histone methylation patterns are observed.
  • Epigenetic Studies: Understanding how modulation of histone modifications affects cellular processes such as differentiation and proliferation.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting epigenetic regulators in cancer treatment .
Introduction to DOT1L as a Therapeutic Target

Biological Significance of Histone H3K79 Methylation in Transcriptional Regulation

Histone H3 lysine 79 (H3K79) methylation is an evolutionarily conserved epigenetic modification exclusively catalyzed by disruptor of telomeric silencing 1-like (DOT1L), the sole non-SET domain histone methyltransferase. Unlike tail modifications, H3K79 resides within the nucleosome core, where mono-, di-, and trimethylation (H3K79me1/me2/me3) directly influence chromatin architecture. This modification exhibits a distinctive genomic distribution, with H3K79me2 enrichment peaking near transcription start sites (TSS) of actively transcribed genes and diminishing across gene bodies [4] [7]. Mechanistically:

  • Transcriptional Activation: H3K79me2 facilitates RNA polymerase II (Pol II) elongation by recruiting elongation factors and reducing nucleosomal barrier effects. Genome-wide analyses confirm its positive correlation with transcriptional output [4] [7].
  • Cross-Talk with Other Modifications: DOT1L activity requires H2B monoubiquitination (H2Bub1), establishing a histone modification cascade. Additionally, H3K79me2 prevents silencing protein (SIR) binding, maintaining euchromatin states [4] [7].
  • Genome Stability: H3K79 methylation participates in DNA damage response pathways, including 53BP1 recruitment to double-strand breaks [7].

Table 1: Functional Roles of H3K79 Methylation

FunctionMechanismBiological Consequence
Transcriptional ElongationRecruitment of elongation complexes; nucleosome destabilizationSustained expression of developmentally critical genes
Chromatin Boundary ControlBlockade of SIR complex binding to acetylated H4K16Prevention of heterochromatin spread
DNA Damage Repair53BP1 recognition of H4K20me2-H3K79me2 combinatorial marksActivation of repair checkpoints

Role of DOT1L in MLL-Rearranged Leukemogenesis and Oncogenic Fusion Complexes

MLL (KMT2A) gene rearrangements—occurring in 5–10% of acute leukemias—generate oncogenic fusion proteins (e.g., MLL-AF4, MLL-AF9, MLL-ENL) that hijack DOT1L to drive leukemogenesis:

  • Ectopic Recruitment: MLL fusion partners (AF4/9/10, ENL) directly bind DOT1L, recruiting it to MLL target loci like HOXA9, HOXA10, and MEIS1. This results in aberrant H3K79 hypermethylation and constitutive gene expression [6] [8].
  • Leukemogenic Dependence: Genetic ablation of DOT1L in murine models abrogates MLL-fusion leukemia development, while sparing normal hematopoiesis. DOT1L-deficient cells show reduced proliferation, differentiation block reversal, and apoptosis [1] [6].
  • DOT1L-Containing Complexes (DotCom): MLL fusions incorporate DOT1L into super-elongation complexes (SECs), linking aberrant methylation to hyperactivated Pol II elongation. Key components include AF10 (enhances H3K79me2/me3 conversion) and ENL (binds acetylated H3) [6].

Validation of DOT1L Inhibition as a Therapeutic Strategy in Hematologic Malignancies

Pharmacological inhibition of DOT1L has demonstrated robust preclinical efficacy:

  • EPZ-5676 (Pinometostat): This nucleoside inhibitor achieved complete tumor regressions in rat xenograft models of MLL-rearranged AML following continuous IV infusion. Reductions in H3K79me2 (>80%) and HOXA9 expression correlated with anti-leukemic responses [6] [8].
  • Primary Patient Samples: DOT1L inhibitors suppress colony formation and induce differentiation in primary MLL-rearranged AML blasts, confirming translational relevance [1].
  • DNMT3A-Mutant AML: DOT1L inhibition exhibits synthetic lethality in DNMT3A-mutant AML, where Dnmt3a loss upregulates DOT1L and increases H3K79me2 at "canyon" genomic regions [1].

Table 2: Preclinical Efficacy of DOT1L Inhibitors in Hematologic Malignancies

InhibitorChemical ClassKey FindingsLimitations
EPZ-5676NucleosideTumor regression in xenografts; 37,000-fold selectivity; Phase I trials completedRequires continuous IV infusion; modest clinical activity
SYC-522Non-nucleosideIC₅₀ = 1.99 nM; KD = 1.99 nM; prolonged residence timePreclinical stage only
Dot1L-IN-5Non-nucleosideImproved metabolic stability; submicromolar enzymatic inhibitionCellular efficacy data pending

Rationale for Developing Non-Nucleoside DOT1L Inhibitors

First-generation nucleoside inhibitors (e.g., EPZ-5676) face significant pharmacological limitations:

  • Metabolic Instability: Adenosine analogs undergo rapid enzymatic degradation (e.g., adenosine deaminase) and oxidative dealkylation, necessitating continuous IV administration [3] [9].
  • Limited Oral Bioavailability: The polar ribose moiety impedes membrane permeability, restricting oral dosing options [9].
  • SAM-Competition Specificity: While nucleoside inhibitors effectively compete with SAM (Ki = 0.08 nM for EPZ-5676), their structural similarity raises off-target risks against other methyltransferases [10].

Non-nucleoside inhibitors circumvent these issues by:

  • Eliminating Adenosine Scaffolds: Replacing ribose with hydrophobic moieties enhances metabolic stability and oral absorption [3] [9].
  • Targeting Unique Pockets: Exploiting auxiliary binding sites near the SAM cleft improves selectivity. For example, Dot1L-IN-5 occupies the hydrophobic cavity lined by F245 and forms hydrogen bonds with D161 [9] [10].
  • Tuning Binding Kinetics: Optimizing residence times (τ) via hydrophobic interactions with F245 reduces dosing frequency. τRAMD simulations predict Dot1L-IN-5 dissociates slower than early nucleoside analogs [10].

Table 3: Design Advantages of Non-Nucleoside DOT1L Inhibitors

PropertyNucleoside Inhibitors (e.g., EPZ-5676)Non-Nucleoside Inhibitors (e.g., Dot1L-IN-5)
Metabolic StabilityLow (adenosine deaminase susceptibility)High (non-cleavable scaffolds)
Administration RouteIntravenous infusion onlyPotential for oral dosing
Target SpecificityModerate (SAM mimic)High (exploits DOT1L-specific subpockets)
Residence Time (τ)~60–300 min>300 min (predicted)

Properties

Product Name

Dot1L-IN-5

IUPAC Name

3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-4-[[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]amino]benzenesulfonamide

Molecular Formula

C23H19ClF2N8O5S

Molecular Weight

593.0 g/mol

InChI

InChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1

InChI Key

BAQOPDGRUNKWLM-KRWDZBQOSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N

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